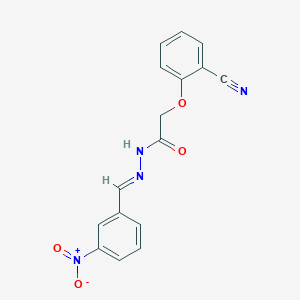![molecular formula C15H13ClN2S B5509078 2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorobenzyl)thio]-4,6-dimethylnicotinonitrile is an organic compound that may participate in numerous chemical reactions due to its functional groups. This compound's study can lead to insights into heterocyclic chemistry, organosulfur compounds, and the synthesis of potentially biologically active molecules.
Synthesis Analysis
The synthesis of similar compounds often involves reactions between nicotinonitriles and various sulfur donors or thioureas. For instance, the reaction of 2-chloronicotinonitrile with thioureas has been explored for the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, highlighting the potential pathways for creating complex heterocycles from simpler nicotinonitrile precursors (Coppola & Shapiro, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be complex and is often determined using X-ray diffraction. For example, studies on similar compounds reveal the stabilization of molecular structures through intramolecular interactions and the impact of substituents on the electronic properties of the thiophene ring (Kyushin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups, leading to various chemical transformations. Compounds with similar structures have been involved in reactions that highlight their potential in synthesizing new heterocycles and exploring antimicrobial activities (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different chemical environments. The crystal and molecular structures of related compounds provide insights into their potential applications and stability under various conditions (Ji, 2006).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, potential for forming heterocyclic structures, and participation in catalytic cycles, is essential for exploring the utility of this compound in synthesis and chemical modifications. For instance, the reactivity towards nitrile oxides and the ability to form complex heterocycles highlight the versatility of related compounds in organic synthesis (Kandeel & Youssef, 2001).
科学的研究の応用
Organic Synthesis and Chemical Reactions
- Novel Heterocycles Synthesis : The reaction of 2-chloronicotinonitrile with thioureas leads to the synthesis of new heterocyclic compounds, showcasing the utility of related nicotinonitriles in generating novel ring systems (Coppola & Shapiro, 1981).
- Electrochemical Sensing : A study developed a voltammetric sensor for detecting water pollutants, using a novel catechol derivative for the electrocatalytic analysis. This indicates the potential of nicotinonitrile derivatives in environmental monitoring applications (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
- Corrosion Inhibition : New synthesized nicotinonitrile derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating the application of such compounds in material protection (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Environmental and Material Sciences
- Water Pollutant Analysis : Research on the electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as pollutants showcases the relevance of nicotinonitrile derivatives in the fabrication of sensors for environmental analysis, highlighting their potential utility in detecting and monitoring hazardous substances in water (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Antimicrobial Applications
- Antimicrobial Studies : The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, with a focus on thieno[2,3-b]thiophene moieties, has been explored for their antimicrobial potential, suggesting that similar nicotinonitrile compounds could be investigated for their biological activities (Kheder & Mabkhot, 2012).
Safety and Hazards
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXSGUVMSCXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)